HOX4D protein
Description
Properties
CAS No. |
145420-66-2 |
|---|---|
Molecular Formula |
C5H8N2S |
Synonyms |
HOX4D protein |
Origin of Product |
United States |
Genomic Organization and Transcriptional Landscape of the Hox4d Locus
Transcriptional Units and Isoforms The HOXD10 gene is transcribed into messenger RNA (mRNA) molecules. The primary transcript undergoes processing, including splicing, where introns are removed and exons are joined together to form the mature mRNA.khanacademy.orgcureraredisease.orggenetics.edu.auStudies have indicated that the HOXD10 gene can be transcribed into multiple mRNA transcripts.whiterose.ac.ukOne variant, a 1,023 base pair (bp) transcript, is reported to encode a functional protein of 340 amino acids.whiterose.ac.ukThe existence of multiple transcripts suggests the possibility of alternative splicing, a mechanism that can generate different protein isoforms from a single gene by including or excluding certain exons.khanacademy.orgcureraredisease.orgnih.govfrontiersin.orgWhile the 1023 bp variant encodes the full-length functional protein, other transcripts might potentially encode different protein products or be subject to mechanisms like nonsense-mediated decay if they contain premature termination codons.whiterose.ac.ukfrontiersin.org
Data Table: HOXD10 Gene Transcript Information
| Transcript Variant | Size (bp) | Protein Length (amino acids) | Functional Protein |
| Variant 1 | 1023 | 340 | Yes |
| Other variants | Varied | Varied | Potentially varied |
Note: Based on available information, the 1023 bp variant is confirmed to encode the functional 340 amino acid protein. Details on other potential transcripts and their protein products are less extensively described in the provided sources.
Molecular Mechanisms of Hox4d Protein Function
DNA Binding Specificity and Homeodomain Interactions
The function of HOX4D, like other HOX proteins, is intrinsically linked to its capacity to bind specific DNA sequences. This specificity is primarily determined by the homeodomain, a characteristic structural motif found in all HOX proteins.
Identification of Consensus DNA Binding Sites
Homeodomain-containing transcription factors, including HOX proteins, exhibit a tendency to bind to AT-rich DNA sequences in vitro. mdpi.com A common recurring element in the binding sites of many Drosophila and vertebrate Hox proteins is the core motif TAAT (or the complementary ATTA). embopress.org Studies have shown that HOX4D, along with other HOX4 complex homeoproteins, can bind to a phylogenetically highly conserved DNA fragment containing multiple binding sites with TAAT-related motifs. nih.gov For instance, the protein product of the murine Hoxa-4 gene, which has a homeodomain closely related to the Antennapedia-like class of Drosophila genes, binds to sequences containing the core ATTA motif within a larger consensus sequence such as CAATTAA. nih.gov Experiments with base substitutions in this consensus sequence have demonstrated severely reduced binding, highlighting the importance of specific nucleotides for recognition. nih.gov
While HOX proteins share a conserved homeodomain and exhibit similar DNA base-contacting residues, leading to similar DNA-sequence specificity in vitro, their functional specificity in vivo is enhanced by cooperative DNA binding with other cofactors. nih.gov
Structural Basis of Sequence-Specific DNA Recognition
The homeodomain is a 60-amino acid domain encoded by the homeobox sequence. nih.govrndsystems.com It folds into three helical regions, with the latter two helices forming a helix-turn-helix motif typical for DNA binding. nih.gov This globular structure binds a 5'-TAAT-3' core motif. rndsystems.com
The recognition helix (helix III) within the homeodomain is primarily responsible for interacting with the DNA major groove. nih.govrndsystems.commdpi.com Specific residues within this helix, such as R43, I47, M54, and K55 (based on studies of the Antennapedia homeodomain and its interaction with Geminin), contribute to both hydrophobic and electrostatic contacts with the DNA. nih.gov The amino-terminal tail of the homeodomain also plays a role by contacting the DNA minor groove. rndsystems.com
While the homeodomain itself provides a fundamental level of DNA binding, the specificity of HOX proteins in vivo is significantly influenced by interactions with other protein partners. mdpi.comnih.govsdbonline.org These cofactors, such as members of the TALE (three-amino acid loop extension) homeodomain proteins like PBX proteins, can modulate the DNA binding selectivity of HOX proteins. mdpi.comsdbonline.org Cooperative DNA binding with PBX proteins, for example, requires a hexapeptide motif located N-terminal to the HOX homeodomain. rcsb.org This interaction allows for a larger and more specific DNA sequence readout and favors conformations in the HOX protein that recognize structural patterns in the minor groove. sdbonline.org Regions outside the homeodomain also contribute to DNA site selection and can influence binding affinity and specificity. nih.gov
Transcriptional Regulatory Activity
HOX4D functions as a transcription factor, meaning it regulates the expression of target genes by binding to DNA regulatory elements. nih.govrndsystems.comnews-medical.net This regulation can involve either the activation or repression of transcription. news-medical.netwindows.net
Mechanisms of Transcriptional Activation by HOX4D
HOX proteins, including HOX4D, can function as monomers or homodimers to directly drive the transcription of target genes. rndsystems.com Studies have shown that HOX4D can mediate transactivation through specific DNA sequences, and this effect requires the presence of TAAT-related binding sites. nih.govembopress.org
Transcriptional activation by transcription factors generally involves the regulated assembly of multiprotein complexes on promoter DNA. nih.gov This process can involve the recruitment of general transcription factors, such as TFIID, and the RNA polymerase II holoenzyme to the promoter. news-medical.netnih.gov While the precise mechanisms by which HOX4D activates transcription are not fully elucidated, its ability to bind to promoter regions and its known function as a transcription factor indicate its involvement in recruiting or facilitating the activity of the transcriptional machinery. nih.govrndsystems.comnews-medical.net Cooperative interactions with cofactors can further enhance the transcriptional specificity and activity of HOX proteins. nih.govsdbonline.org
Mechanisms of Transcriptional Repression by HOX4D
In addition to transcriptional activation, HOX4D can also exhibit transcriptional repressor activity. windows.net Transcriptional repression can occur through various mechanisms, including direct blocking of RNA polymerase binding, inhibiting the transition from closed to open complex, or preventing promoter escape. nih.gov In eukaryotes, corepressors play a significant role in transcriptional repression, often by modulating chromatin structure. nih.govmdpi.com This can involve recruiting complexes with histone deacetylase (HDAC) or methyltransferase activities, leading to the formation of repressive chromatin marks. nih.govmdpi.com
While specific details regarding the mechanisms of transcriptional repression by HOX4D are less extensively documented compared to activation, its classification as a transcription factor with reported repressor activity implies its involvement in similar regulatory processes. news-medical.netwindows.net This could involve competing with activators for DNA binding sites, recruiting corepressor complexes, or interfering with the basal transcription machinery.
Identification and Characterization of HOX4D Target Genes
Identifying and characterizing the target genes of HOX proteins, including HOX4D, is crucial for understanding their biological roles. HOX proteins regulate batteries of downstream genes to diversify serially repeated units during development. nih.gov Techniques such as chromatin immunoprecipitation (ChIP) followed by microarray or sequencing (ChIP-seq) are commonly used to identify DNA regions bound by transcription factors, thus revealing potential target genes. nih.govnih.gov Gene expression profiling studies, often using microarrays or RNA sequencing, can identify genes whose expression levels are altered upon changes in HOX4D expression. nih.govnih.gov
Studies on other HOX proteins have identified target genes involved in various biological processes, including cell adhesion, migration, metabolism, apoptosis, and tumorigenesis. nih.gov For example, Hoxc8 has been shown to directly repress the expression of secreted phosphoprotein 1 (Spp1), also known as osteopontin. nih.gov While specific comprehensive lists of experimentally validated HOX4D target genes may require further dedicated research, the approaches used for other HOX proteins are applicable. The identification of target genes often involves a combination of DNA binding analysis and gene expression studies to correlate binding with regulatory effects. nih.govnih.gov
Protein-Protein Interaction Networks
HOX proteins, including HOX4D, rarely function in isolation. Their ability to bind DNA with high specificity and to modulate transcription is significantly enhanced and diversified through interactions with various protein partners, particularly members of the TALE (Three Amino Acid Loop Extension) family of homeodomain proteins.
Coregulatory Protein Partnerships (e.g., TALE Proteins like PBX and MEIS)
A key aspect of HOX protein function is their cooperative interaction with TALE homeodomain proteins, such as PBX (Pre-B cell leukemia homeobox) and MEIS (Myeloid ecotropic viral integration site) proteins. These interactions are essential for the proper DNA recognition and functional specificity of HOX proteins udel.edugenecards.orguniprot.org. HOX proteins, including HOXD10 (a synonym for HOX4D), can form stable complexes with PBX proteins uniprot.orgrcsb.org. Similarly, PBX proteins can interact with MEIS proteins udel.eduwikipedia.org. These partnerships are not merely additive; they fundamentally alter the DNA binding preferences and transcriptional activities of the individual proteins.
Formation of Multiprotein Regulatory Complexes
The interaction between HOX, PBX, and MEIS proteins can lead to the formation of higher-order multiprotein complexes. While HOX and PBX can form heterodimers that bind DNA, the inclusion of MEIS proteins can result in the formation of trimeric complexes involving HOX, PBX, and MEIS proteins udel.eduuniprot.orgcellsignal.com. These trimeric complexes exhibit distinct DNA binding specificities and affinities compared to the binary HOX-PBX complexes or the individual proteins uniprot.orgcellsignal.com. The formation of these complexes is mediated through specific interaction domains within each protein, such as the conserved hexapeptide motif in many HOX proteins that interacts with a pocket in PBX proteins rcsb.org.
Impact of Protein Interactions on DNA Binding Affinity and Transcriptional Modularity
The formation of protein complexes, particularly with TALE proteins, has a profound impact on the DNA binding affinity and transcriptional modularity of HOX4D. While HOX proteins alone typically bind to DNA sequences containing a core TAAT motif, the interaction with PBX proteins allows for the recognition of a wider range of DNA sequences and increases the binding affinity uniprot.org. The formation of the trimeric HOX-PBX-MEIS complex further expands the repertoire of recognized DNA elements and enhances the stability of protein-DNA interactions uniprot.orgcellsignal.com. This combinatorial assembly of protein complexes on DNA regulatory regions provides a mechanism for achieving precise spatial and temporal control of gene expression during development. Depending on the specific HOX protein, the interacting TALE partners, and the cellular context, these complexes can act as transcriptional activators or repressors, contributing to the fine-tuning of developmental gene networks cellsignal.comgenecards.org.
Post-Translational Modifications (PTMs) of HOX4D Protein
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter a protein's function, stability, localization, and interactions with other molecules rcsb.orgcellsignal.comnih.govwikipedia.orgwikipedia.org. Like many transcription factors, the activity of HOX4D is subject to modulation through various PTMs.
Identified PTMs (e.g., phosphorylation, acetylation, ubiquitination)
Research indicates that HOX4D (also known as HOXD10) undergoes several types of post-translational modifications. Based on available data, identified PTMs include phosphorylation, acetylation, and ubiquitination udel.edu. Specific sites of modification on the human HOXD10 protein (UniProt accession P28358) have been reported, as detailed in the table below udel.edu:
| PTM Type | Modified Residue(s) | Source |
| Acetylation | K59 | PhosphoSitePlus udel.edu |
| Phosphorylation | S87, T95, S218, S238, S239 | PhosphoSitePlus udel.edu |
| Ubiquitination | K269, K275 | PhosphoSitePlus udel.edu |
These identified sites suggest that HOX4D is a target for multiple regulatory pathways involving different types of enzymatic modifications.
Functional Consequences of PTMs on HOX4D Stability, Localization, and Activity
While the specific functional consequences of each identified PTM site on HOX4D are not extensively detailed in the provided search results, the general impact of phosphorylation, acetylation, and ubiquitination on transcription factors and other proteins is well-established rcsb.orgcellsignal.comnih.govwikipedia.orgwikipedia.orgebi.ac.uknih.govresearchgate.netnih.govplos.org.
Phosphorylation: Phosphorylation, typically occurring on serine, threonine, or tyrosine residues, can induce conformational changes in a protein, affecting its activity, localization, and interactions with other proteins or DNA rcsb.orgebi.ac.ukmdpi.com. For HOX proteins in general, phosphorylation has been suggested to potentially increase their affinity for nuclear factors frontiersin.org. The multiple phosphorylation sites on HOX4D indicate that its activity and/or interactions may be regulated by various kinases in response to cellular signals.
Acetylation: Acetylation, often occurring on lysine (B10760008) residues, can influence protein stability, localization, and interaction with DNA and other proteins ebi.ac.ukgenecards.orguniprot.org. For transcription factors, acetylation within or near DNA-binding domains can modulate DNA binding affinity. Acetylation can also affect interactions with coregulatory proteins and influence protein half-life. The acetylation site at K59 on HOX4D suggests a potential role for this modification in regulating its function or stability.
Ubiquitination: Ubiquitination involves the covalent attachment of ubiquitin to a target protein, typically on lysine residues cellsignal.comebi.ac.uknih.govfrontiersin.org. While polyubiquitination often targets proteins for proteasomal degradation, monoubiquitination and specific types of polyubiquitin (B1169507) chains can serve non-degradative regulatory roles, affecting protein localization, activity, and interactions ebi.ac.uknih.govplos.orgfrontiersin.org. The ubiquitination sites at K269 and K275 on HOX4D suggest that its stability may be regulated by the ubiquitin-proteasome system, or that ubiquitination plays a non-degradative role in modulating its activity or interactions. The precise outcome of ubiquitination can be site-dependent plos.org.
Collectively, these PTMs provide a layer of regulatory complexity for HOX4D, allowing its activity to be dynamically controlled in response to developmental cues and cellular conditions. Further research is needed to fully elucidate the specific functional consequences of each identified modification site on this compound behavior.
Compound Names and Identifiers
Enzymatic Machinery Governing HOX4D PTMs
Post-translational modifications (PTMs) are crucial regulatory mechanisms that modulate protein function, stability, localization, and interactions. These modifications are dynamically controlled by a diverse array of enzymes that catalyze the addition or removal of specific chemical groups on amino acid residues. Common types of PTMs include phosphorylation, ubiquitination, acetylation, and methylation, each governed by distinct enzymatic machinery.
Phosphorylation, a widely studied PTM, involves the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, primarily catalyzed by protein kinases. wikipedia.orgproteomicsdb.orgnih.gov The removal of phosphate groups is mediated by protein phosphatases, ensuring the reversibility of this modification and enabling dynamic cellular signaling. proteomicsdb.orgnih.govnih.gov
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This complex process typically involves a cascade of three enzyme types: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). genecards.org E3 ubiquitin ligases are particularly important as they provide substrate specificity, determining which proteins are targeted for ubiquitination. Ubiquitination can have diverse outcomes, including targeting proteins for proteasomal degradation or influencing protein localization and interactions. genecards.org
Acetylation involves the addition of an acetyl group, commonly to lysine residues or protein N-termini. Lysine acetylation is catalyzed by lysine acetyltransferases (KATs), while N-terminal acetylation is mediated by N-terminal acetyltransferases (NATs). The removal of acetyl groups from lysine residues is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs) in the context of histones. Acetylation can impact protein charge, conformation, and the creation of binding sites for other proteins.
Methylation is the addition of a methyl group to various amino acid residues, most notably lysine and arginine. proteomicsdb.org Protein methyltransferases catalyze this modification, utilizing S-adenosyl methionine (SAM) as the methyl donor. The removal of methyl groups is facilitated by protein demethylases. Methylation can influence protein-protein interactions, localization, and function.
A comprehensive understanding of this compound regulation at the post-translational level necessitates the identification and characterization of the specific enzymes responsible for its various PTMs. This would involve detailed biochemical and cell biological studies to pinpoint the modifying enzymes, the specific residues on HOX4D that are modified, and the impact of these enzymatic events on HOX4D's transcriptional activity, stability, and interactions with other cellular components.
| PTM Type | Governing Enzymes (General Classes) | Specific Enzymes Modifying HOX4D | Modified Residues on HOX4D | Functional Consequences |
| Phosphorylation | Protein Kinases, Protein Phosphatases | Not specifically identified | Not specifically identified | Not specifically identified |
| Ubiquitination | Ubiquitin-Activating Enzymes (E1s), Ubiquitin-Conjugating Enzymes (E2s), Ubiquitin Ligases (E3s) | Not specifically identified | Not specifically identified | Not specifically identified |
| Acetylation | Acetyltransferases (e.g., KATs, NATs), Deacetylases (e.g., KDACs/HDACs) | Not specifically identified | Not specifically identified | Not specifically identified |
| Methylation | Methyltransferases, Demethylases | Not specifically identified | Not specifically identified | Not specifically identified |
| Glycosylation | Glycosyltransferases, Glycosidases | Not specifically identified | Not specifically identified | Not specifically identified |
| Sumoylation | SUMO-conjugating enzymes, SUMO proteases | Not specifically identified | Not specifically identified | Not specifically identified |
*Based on the current search results, specific enzymes governing HOX4D PTMs and the details of these modifications on HOX4D were not identified.
Regulation of Hox4d Gene Expression
Cis-Regulatory Elements and Promoter Activity
Regulation of HOX4D transcription is heavily reliant on specific DNA sequences located in the vicinity of the gene, known as cis-regulatory elements. These elements serve as binding sites for transcription factors and other regulatory proteins, influencing the recruitment and activity of the transcriptional machinery.
Proximal and Distal Enhancers Influencing HOX4D Transcription
The transcription of HOX4D, like other HOX genes, is influenced by both proximal and distal enhancer elements. Studies have identified phylogenetically highly conserved DNA fragments located in the intergenic region between HOX4C and HOX4D genes that contain multiple binding sites for HOX4 proteins nih.govembopress.org. This region, located proximally to the HOX4C promoter, has been shown to mediate transactivation by HOX4D and HOX4C proteins, requiring the presence of TAAT-related binding sites nih.govnih.govembopress.org. While the focus of some studies has been on the regulation of neighboring genes like HOX4C, the presence of these shared conserved elements and binding sites suggests a coordinated regulatory landscape within the HOX4 cluster affecting HOX4D.
Distal enhancers, often located considerable distances from the HOX gene clusters, also play crucial roles in tissue-specific and developmental-stage-specific expression. These long-range enhancers can interact with HOX gene promoters through chromatin looping, influencing their transcriptional activity mdpi.comnih.gov. The HOX-D locus, where HOX4D resides, is known to be regulated by such distal elements, including those involved in limb development researchgate.net. The activation of the entire HOXD locus, including HOXD3 and HOXD4 (paralogs of HOXC4 and HOXA4, respectively, and located in the same cluster as HOXD1 through HOXD13 which includes HOXD10 mentioned in search results), can be mediated by cis-acting mechanisms involving 3D chromatin reorganization and looping facilitated by long non-coding RNAs (lncRNAs) and architectural proteins like CTCF and cohesin nih.gov.
Insulators and Locus Control Regions in HOX-D Cluster Regulation
Within the complex architecture of the HOX-D cluster, insulator elements and Locus Control Regions (LCRs) are critical for establishing functional domains and ensuring appropriate gene expression. Insulators, also known as boundary elements, help to define transcriptional domains, preventing enhancers from improperly activating genes in neighboring regions mdpi.comoup.com. These elements are often associated with the binding of proteins like CTCF (CCCTC-binding factor) mdpi.comresearchgate.netoup.comoup.com.
Locus Control Regions are powerful regulatory elements that can control the expression of multiple genes within a cluster, often over large genomic distances. While the term LCR is not explicitly used for a single element controlling the entire HOX-D cluster in the provided search results, the concept of global control regions and the influence of elements within and outside the cluster on HOX gene expression are discussed mdpi.comannualreviews.org. The organization of the HOX-D cluster into topologically associating domains (TADs) is also relevant, as TAD boundaries, which can be marked by CTCF, help to compartmentalize regulatory interactions, ensuring that enhancers primarily interact with genes within the same domain mdpi.comresearchgate.netmdpi.com. The dynamic nature of TAD boundaries during development can alter the regulatory landscape and influence HOX gene expression patterns mdpi.commdpi.com.
Trans-Acting Factor Control of HOX4D Expression
HOX4D gene expression is also tightly controlled by trans-acting factors, which are diffusible molecules, primarily proteins, that bind to cis-regulatory elements to modulate transcription nih.govwikipedia.orgndsu.eduwikipedia.org.
Auto- and Cross-Regulatory Loops with Other HOX Proteins
A significant aspect of HOX gene regulation is the presence of auto- and cross-regulatory loops, where HOX proteins can influence the transcription of their own genes (auto-regulation) or other HOX genes (cross-regulation) nih.govnih.govembopress.orgmdpi.comoup.comwikigenes.org. HOX4D and HOX4C proteins have been shown to bind to a conserved DNA sequence between the HOX4C and HOX4D genes and mediate transactivation, suggesting a positive cross-regulatory interaction nih.govnih.govembopress.org. Conversely, the product of the Hox-4.3 gene (a mouse paralog) has been shown to repress the activation mediated by HOX4D and HOX4C in a DNA-binding independent manner, indicating potential repressive cross-regulation nih.govembopress.org. These complex interactions between different HOX proteins are thought to be essential for establishing and maintaining the precise spatial and temporal expression patterns observed during development oup.com.
Influence of Upstream Signaling Pathways on HOX4D Transcription
Extracellular signaling pathways play a crucial role in initiating and modulating HOX gene expression in response to developmental cues. The WNT signaling pathway, for instance, has been shown to increase the expression of HOX4 genes cancerindex.org. Basic fibroblast growth factor (bFGF) has also been demonstrated to increase the expression of HOX4C mRNA and enhance its transcriptional activity in rheumatoid synovial fibroblasts nih.gov. While the direct influence of bFGF on HOX4D is not explicitly detailed in the provided results, the co-expression of HOX4D with HOX4C in these cells nih.gov suggests that similar signaling pathways might be involved in regulating HOX4D. Signaling pathways typically influence gene expression by activating or inactivating transcription factors that then bind to cis-regulatory elements lumenlearning.commdpi.comfrontiersin.org.
Non-Coding RNA-Mediated Regulation of HOX4D
Non-coding RNAs (ncRNAs), functional RNA molecules that are not translated into proteins, represent another crucial layer of gene regulation, impacting gene expression at transcriptional, post-transcriptional, and even epigenetic levels nih.govwikipedia.orgnih.govuni-freiburg.debjmu.edu.cnresearchgate.net. This class of molecules includes microRNAs and long non-coding RNAs, both of which have been implicated in the regulation of HOX genes.
MicroRNAs Targeting HOX4D mRNA
MicroRNAs (miRNAs) are small ncRNAs, typically around 20-22 nucleotides in length, that primarily function as post-transcriptional regulators of gene expression nih.govnih.govuni-freiburg.deeasychem.org. They exert their effects by binding to complementary sequences in target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression nih.gov.
Research indicates that miRNAs can play a role in regulating HOX gene expression. One study suggests that HOX4D may coordinate with the action of miRNAs wikipedia.org. Furthermore, specific miRNAs have been shown to target genes referred to as HOXD10, which is sometimes used interchangeably with HOX4D citeab.comguidetopharmacology.org. For example, microRNA-92b-3p has been reported to suppress the expression of HOXD10 by targeting its mRNA wikidata.org. This miRNA-mediated regulation adds another layer of complexity to the fine-tuning of HOX4D gene expression.
Long Non-Coding RNAs and their Influence on HOX4D Expression
Long non-coding RNAs (lncRNAs) are a diverse class of ncRNAs defined as being longer than 200 nucleotides nih.govwikipedia.orgnih.govuni-freiburg.debjmu.edu.cnresearchgate.netguidetopharmacology.org. Unlike miRNAs, lncRNAs exhibit a wide variety of mechanisms to influence gene expression, including interactions with chromatin-modifying complexes, direct transcriptional regulation, and post-transcriptional control nih.govwikipedia.orgnih.govbjmu.edu.cnguidetopharmacology.orgfishersci.ca.
A notable example of lncRNA-mediated regulation relevant to HOX genes is HOTAIR. HOTAIR is transcribed from the HOXC gene cluster and has been shown to regulate the expression of HOXD genes, which are located on a different chromosome, in a trans manner thermofisher.com. This regulation involves the recruitment of the Polycomb Repressive Complex 2 (PRC2), leading to the trimethylation of histone H3 lysine (B10760008) 27 (H3K27me3) at HOXD loci, a modification associated with gene silencing thermofisher.com. While the functional conservation of HOTAIR varies across species, its role in regulating the HOXD cluster in humans, which includes HOX4D, highlights the potential for lncRNAs to exert long-range control over HOX gene expression thermofisher.com. LncRNAs can also act as molecular sponges for miRNAs, thereby indirectly regulating the expression of miRNA target genes, including HOX genes nih.govguidetopharmacology.org.
Cellular Functions Regulated by Hox4d Protein
Regulation of Cellular Proliferation and Growth
HOX4D protein has been implicated in the regulation of cellular proliferation and growth, with its effects often appearing context-dependent, particularly in the study of various cancers. Reduced expression of HOXD10 (HOX4D) has been shown to promote proliferation in certain cancer types. uniprot.orggenecards.org Conversely, the reintroduction of HOXD10 has been associated with a significant reduction in cell survival, which is intrinsically linked to proliferation. genecards.org In the context of head and neck squamous cell carcinoma (HNSCC), overexpression of HOXD10 increased cell proliferation. nih.gov Furthermore, HOXD10 is involved in regulating the self-renewal and proliferation of colonic stem cells. frontiersin.org
Orchestration of Cellular Differentiation Programs
A key function of this compound is its involvement in orchestrating cellular differentiation programs. As a homeobox transcription factor, it is critical for differentiation and development. nih.govwikipedia.orguniprot.orgnih.gov HOX genes, including HOXD10, act as master regulators of cell identity and cell fate during embryogenesis and contribute to maintaining this positional identity and specifying regional properties in adult tissues. genome.jp HOXD10 plays a crucial role in the function of adult stem cells by directing their differentiation into specialized cell lineages. frontiersin.orggenome.jp Studies in neuroblastoma cells have shown that the induction of HOXD10 expression is sufficient to promote neuronal differentiation. asau.ru
Modulation of Cell Migration and Adhesion
This compound influences cell migration and adhesion, often acting as a limiting factor in these processes, particularly in the context of cancer progression. HOXD10 functions predominantly as a tumor suppressor gene that limits cell migration and invasion. wikipedia.org Reintroduction of HOXD10 has been shown to result in a significant reduction in cell migration. genecards.org Low levels of HOXD10 expression have been correlated with increased migration and invasion in gastric cancer. uniprot.org However, in studies of HNSCC, overexpression of HOXD10 increased both migration and adhesion to fibronectin, while its knockdown led to reciprocal effects. nih.gov
Contribution to Apoptosis and Cell Survival Pathways
The contribution of this compound to apoptosis (programmed cell death) and cell survival pathways has been observed, although findings can vary depending on the cellular context. Reintroduction of HOXD10 has been associated with an increase in apoptosis and a reduction in cell survival. genecards.org In studies involving HNSCC cells, manipulation of HOXD10 levels did not show a consistent effect on apoptosis. nih.gov
Involvement in Cell Fate Specification
This compound is fundamentally involved in cell fate specification. It is a component of the developmental regulatory system responsible for providing cells with specific positional identities along the anterior-posterior axis. wikipedia.orgnih.gov HOX genes, including HOXD10, are recognized as master regulators of cell identity and cell fate during embryonic development and are important for maintaining this identity throughout life. genome.jp These proteins are required for the specification of neuronal lineages.
Developmental Biology and Patterning Roles of Hox4d Protein
Spatiotemporal Expression Patterns During Embryogenesis
The expression of HOX genes is characterized by both spatial and temporal collinearity, meaning their order on the chromosome correlates with their expression pattern along the anterior-posterior axis of the embryo and the timing of their activation during development. frontiersin.orgnih.govwikipedia.org HOX4D exhibits specific spatiotemporal expression patterns during embryogenesis, which are crucial for its diverse functions. While the general principle of collinearity applies, the precise timing and location of HOX4D expression can vary depending on the tissue and developmental stage. nih.govwikipedia.orgnih.gov
Research indicates that in the trunk neural tissue, the spatiotemporal expression of Hox genes, including those in group 4, is regulated by factors like Cdx4, which influences the timing of transcriptional activation and the anterior expansion of expression domains. nih.gov Studies have shown dynamic spatiotemporal expression of Hox genes in early stages of intermediate mesoderm formation, questioning the strict relevance of a "Hox code" at these very early stages despite the idea of spatial collinearity in later development. nih.gov
Roles in Anterior-Posterior Axis Patterning
HOX4D is a key player in the anterior-posterior patterning of the embryonic axis. glygen.orgfrontiersin.orgclinisciences.com As a transcription factor, it contributes to defining the identity of different regions along this axis. glygen.orgfrontiersin.orgwikipedia.org The collinear expression of Hox genes along the chromosome is directly linked to their role in establishing regional identity during gastrulation and early neurulation. frontiersin.orgresearchgate.netnih.gov
Studies involving the manipulation of Hox gene expression have demonstrated their direct involvement in anterior-posterior patterning. For instance, overexpression of certain caudal genes can repress anteriorly expressed Hox genes and cause posteriorly expressed Hox genes to exhibit more anterior expression. nih.gov This highlights the intricate regulatory network in which HOX4D participates to define positional values. The precise anterior borders of expression for Hox genes from groups 5 to 9 are typically found in the cervical region of the spinal cord, while groups 10 to 13 are expressed more posteriorly in the lumbar region, with slight variations between clusters like HOXD. nih.gov
Specific Functions in Limb Morphogenesis and Pattern Formation
HOX4D plays a significant role in the development and patterning of the limbs. ebi.ac.ukglygen.orgwikipedia.orgclinisciences.com It is expressed in the developing limb buds and is involved in differentiation processes critical for limb development. glygen.orgwikipedia.org The HoxD cluster, to which HOX4D belongs, has been co-opted during evolution to regulate the growth and patterning of the limb and digits. nih.gov
HOX genes contribute to the anterior-posterior patterning of the limb, which is defined by the pattern of digits. utah.edu A late phase of HoxD activation is crucial for the patterning and growth of distal limb structures. nih.gov Differential chromatin topology over 5' Hoxd genes, including those near HOX4D, has been observed between anterior and posterior limb cells, contributing to the repression of these genes in the anterior distal limb. nih.gov Mutations in Hox genes, including those in the HOXD cluster, have been associated with limb malformations in humans, underscoring their importance in this process. glygen.orgutah.edu
Contribution to Skeletal System Development
HOX4D is involved in the morphogenesis of the embryonic skeletal system. glygen.orgwikipedia.orgcancerindex.org The skeletal system develops from mesenchymal tissue, which differentiates into bone, cartilage, and other connective tissues. creative-diagnostics.comkenhub.com Bone formation, or ossification, begins during embryonic development and continues throughout life. cancer.govnih.gov
Hox genes are considered major players in regulating the patterning of the developing vertebral column, which forms from somites. kenhub.comcore.ac.uk While the specific role of HOX4D in vertebral patterning is part of the broader Hox code that defines segmental identity, its involvement in embryonic skeletal system morphogenesis is documented. glygen.orgwikipedia.orgcancerindex.org
Involvement in Nervous System Development
The nervous system, comprising the central nervous system (CNS) and peripheral nervous system (PNS), arises from the ectoderm during embryonic development. teachmeanatomy.infolibretexts.orgnih.govslideshare.net HOX genes are extensively expressed and function in the nervous system, specifying anterior-posterior identity in different neural tissues. nih.govnih.govwikipedia.org
HOX4D is implicated in the development of the nervous system. wikipedia.org Research on Hox gene expression in the nervous system highlights their role in establishing segmental boundaries and regional identity within the developing hindbrain and spinal cord. nih.govnih.gov Failure to establish correct Hox expression patterns can lead to changes in neuronal identity and defects in neural circuit formation. nih.gov
Peripheral Nervous System Neuron Development
HOX4D is noted for its role in the development of peripheral nervous system neurons. wikipedia.orgclinisciences.comcancerindex.org The PNS consists of nerves and ganglia outside the brain and spinal cord, connecting the CNS to the rest of the body. teachmeanatomy.infonih.govclevelandclinic.org PNS neurons originate, in part, from neural crest cells that migrate from the dorsal neural tube. nih.govnih.gov
While the precise mechanisms of HOX4D's involvement in PNS neuron development are complex and involve interactions with other factors, its documented role indicates its importance in the specification and differentiation of these neurons. wikipedia.orgclinisciences.comcancerindex.org
Spinal Cord Motor Neuron Cell Fate Specification
HOX4D contributes to the specification of spinal cord motor neuron cell fate. wikipedia.orgclinisciences.commybiosource.com Spinal motor neurons are crucial for controlling muscle movement and are organized into distinct subtypes and motor pools along the rostrocaudal axis of the spinal cord. nih.govnih.gov Hox genes play central roles in determining the subtype identity and connectivity of segmentally-restricted motor neuron subtypes. nih.gov
Studies on spinal motor neuron diversification have provided significant insights into Hox gene function during neuronal differentiation. nih.gov Hox proteins, including those in the HOX4 paralog group, are involved in specifying motor pools in regions like the forelimb lateral motor column (LMC). nih.gov They influence motor neuron columnar fate and direct the expression of genes that establish motor topographic projections, acting as critical determinants of spinal motor neuron identity and organization. nih.gov This process involves cell-autonomous repressor and activator functions of Hox proteins, with their expression in neural progenitors being influenced by signaling pathways. nih.gov
Comparative Developmental Biology of HOX4D Across Species
The comparative study of HOX4D (also known as HOXD10 in humans and mice) and its orthologs across different species highlights the conserved nature of Hox genes in establishing the fundamental body plan of bilaterian organisms. Hox genes, in general, are remarkably similar in genetic sequence and chromosomal position across diverse animals, including worms, flies, mice, and humans, suggesting their presence in a common ancestor lumenlearning.com. This conservation extends to the homeobox domain, a DNA sequence encoding a conserved protein-coding region found in homeotic genes, which are critical for specifying developmental fate nih.gov.
Research comparing the HOX-4 complexes in mouse and human has revealed a high degree of conservation in both the homeoprotein sequences and non-coding regulatory regions, suggesting conserved mechanisms of regulation nih.gov. The intergenic region between Hox-4.5 (HOX4D) and Hox-4.4 (HOX4C) in mouse and human, respectively, contains conserved DNA domains implicated in the spatial regulation of Hox-4.4 in transgenic mouse embryos nih.gov. This conservation of regulatory elements underscores the evolutionary importance of precise HOX gene expression patterns.
HOX4D protein functions as a nuclear protein and a sequence-specific transcription factor involved in differentiation and limb development wikipedia.orggenecards.org. This function is conserved across vertebrates. Studies in mice have demonstrated that Hoxd10 is expressed in the developing limb buds and plays a role in limb development wikipedia.orggenecards.org. Comparative studies, such as those examining limb development in the Iberian mole (Talpa occidentalis) compared to the mouse (Mus musculus), have shown differences in the expression patterns of 5' Hox genes, including those in the HoxD cluster, which are associated with anatomical adaptations for digging in the mole researchgate.net. While Hoxd9 expression differs between the mole and mouse forelimbs, other 5' HoxA and HoxD genes show a highly conserved pattern of evolution in this lineage researchgate.net.
The temporal and spatial regulation of Hox genes is a key aspect of their developmental function, and this collinearity (where the order of genes on the chromosome mirrors their anterior-to-posterior expression) is observed in both invertebrates and vertebrates, although with subtle differences in genomic organization nih.gov. For instance, in Drosophila, the single Hox gene cluster is split across two chromosomes, unlike the clustered organization in vertebrates nih.gov.
Comparative analyses of developmental processes, such as somitogenesis and motor neuron formation in mouse and human embryos, have revealed species-specific differences in developmental tempo, which can be linked to factors like protein degradation rates nih.govbiorxiv.org. While not specific to HOX4D, these studies highlight that despite the conservation of developmental regulators like Hox proteins, the pace of development can vary between species due to underlying molecular differences nih.govbiorxiv.org.
Data from comparative studies emphasize the conserved core functions of HOX4D in developmental patterning, particularly in limb formation, while also indicating that variations in expression patterns or regulatory mechanisms can contribute to species-specific morphological differences.
Table 1: Conserved Aspects of HOX4D/HOXD10 Across Species
| Feature | Human (HOXD10) | Mouse (Hoxd10) | Other Vertebrates (Orthologs) | Invertebrates (Hox Orthologs) |
| Gene Family | Abd-B homeobox family wikipedia.orggenecards.org | Abd-B homeobox family wikipedia.orggenecards.org | Abd-B homeobox family | Part of Hox clusters (e.g., Drosophila Abd-B) lumenlearning.comnih.gov |
| Protein Function | Sequence-specific transcription factor wikipedia.orggenecards.org | Sequence-specific transcription factor wikipedia.orggenecards.org | Sequence-specific transcription factor | Transcription factor lumenlearning.com |
| Developmental Role | Limb development, differentiation wikipedia.orggenecards.org | Limb development, differentiation wikipedia.orggenecards.org | Involved in axial and appendicular patterning | Involved in anterior-posterior patterning lumenlearning.comnih.gov |
| Genomic Organization | Part of HoxD cluster on Chromosome 2 wikipedia.orggenecards.orgnih.gov | Part of HoxD cluster on Chromosome 2 wikipedia.org | Clustered Hox genes | Clustered Hox genes (organization varies) nih.gov |
| Sequence Conservation | Highly conserved homeobox domain nih.govnih.gov | Highly conserved homeobox domain nih.govnih.gov | Conserved homeobox domain | Conserved homeobox domain nih.gov |
Table 2: Examples of Species-Specific Variations or Research Focus Related to HOXD10/HOX4D
| Species | Research Focus / Observed Variation | Relevant Findings |
| Human (Homo sapiens) | Association with diseases (e.g., congenital vertical talus) genecards.orgnih.gov | Mutations linked to specific developmental abnormalities genecards.orgnih.gov. Role in various cancers nih.govmaayanlab.cloud. |
| Mouse (Mus musculus) | Detailed studies on limb development and gene regulation nih.govwikipedia.orgresearchgate.net | Used as a model for understanding HOXD10 function and regulatory mechanisms nih.govwikipedia.orgresearchgate.net. Comparative studies with human developmental tempo nih.govbiorxiv.org. |
| Iberian Mole (Talpa occidentalis) | Limb adaptation and Hox gene expression | Differences in 5' Hox gene expression patterns (including HoxD) associated with specialized forelimbs for digging researchgate.net. |
| Drosophila melanogaster | Homeotic gene function and conservation of homeobox | Early studies identified homeobox; orthologs involved in segment identity lumenlearning.comnih.gov. Provides context for the evolutionary origin of Hox genes lumenlearning.comnih.gov. |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | - |
| HOXD10 protein | 145896652 |
| HOX4C protein | 145896651 |
| HOXA10 protein | 145896648 |
| HOXA4 protein | 145896642 |
| HOXA9 protein | 145896647 |
| HOXD9 protein | 145896657 |
| HOXD11 protein | 145896653 |
| HOXD13 protein | 145896655 |
| Abd-B protein | - |
| Distal-less protein | - |
| Ubx protein | - |
| abdA protein | - |
| Evx2 protein | 145896660 |
| Lnp protein | - |
| Hoxa13 protein | 145896649 |
| Evx1 protein | 145896659 |
| Hibadh protein | 135636551 |
| Tax1bp protein | - |
| Jaz1 protein | - |
| Hsp86 protein | - |
| Dfd protein | - |
| Hoxa-2 protein | 145896640 |
| Rhoc protein | 145896911 |
| MMP14 protein | 145896816 |
| uPAR protein | 23718 |
| miR-10b | 25312441 |
| miR-7 | 25312559 |
| Pak1 protein | 145896876 |
| HOTAIR lincRNA | - |
Note: PubChem CIDs are provided for specific protein entries where available. Some protein or RNA complex names may not have a direct PubChem CID for the complex itself, but rather for individual components if applicable. "this compound" itself doesn't have a unique PubChem CID distinct from "HOXD10 protein" as they refer to the same human protein.##
This compound, also known as HOXD10 in humans and mice, is a pivotal sequence-specific transcription factor belonging to the Abd-B homeobox family. It plays a critical role in orchestrating embryonic development, particularly in establishing the anterior-posterior axis and facilitating limb development. Investigations across a spectrum of species have illuminated both the deeply conserved functions of HOX4D and the evolutionary adaptations that contribute to species diversity.
Comparative Developmental Biology of HOX4D Across Species
Comparative analyses of HOX4D and its orthologs underscore the conserved nature of Hox genes in shaping the fundamental body plan of bilaterian organisms. The striking similarities in genetic sequence and chromosomal organization of Hox genes across diverse species, including invertebrates like worms and flies and vertebrates such as mice and humans, point to their origin in a common ancestor lumenlearning.com. A key element of this conservation lies within the homeobox domain, a conserved DNA sequence that encodes a protein region integral to the function of homeotic genes, which are essential for determining developmental identities nih.gov.
Detailed comparisons of the HOX-4 gene clusters in mice and humans have revealed significant conservation in both the homeoprotein sequences and their associated non-coding regulatory regions nih.gov. This high degree of conservation suggests that the mechanisms governing HOX gene regulation have been preserved through evolution nih.gov. Specifically, the intergenic region situated between the Hox-4.5 gene (the mouse ortholog of human HOX4D) and the Hox-4.4 gene (the mouse ortholog of human HOX4C) contains conserved DNA elements that are crucial for the spatial regulation of Hox-4.4 during mouse embryonic development nih.gov. The preservation of these regulatory elements highlights the evolutionary importance of maintaining precise HOX gene expression patterns.
As a nuclear protein, HOX4D functions as a sequence-specific transcription factor involved in cellular differentiation and the developmental processes of limbs wikipedia.orggenecards.org. This fundamental function is conserved among vertebrates. Studies in mice have demonstrated the expression of Hoxd10 in developing limb buds and its involvement in limb morphogenesis wikipedia.orggenecards.org. Comparative research, such as the examination of limb development in the Iberian mole (Talpa occidentalis) in contrast to the laboratory mouse (Mus musculus), has revealed variations in the expression patterns of 5' Hox genes, including those within the HoxD cluster researchgate.net. These differences in expression are correlated with the specialized anatomical adaptations observed in the mole's forelimbs, which are adapted for digging researchgate.net. While the expression of Hoxd9 shows divergence between the forelimbs of the mole and the mouse, other 5' HoxA and HoxD genes exhibit a highly conserved evolutionary pattern within this lineage researchgate.net.
The precise temporal and spatial regulation of Hox genes, characterized by collinearity (where the linear order of genes on the chromosome corresponds to their expression pattern along the anterior-posterior axis), is a critical aspect of their developmental function nih.gov. This collinear organization and expression are observed in both invertebrates and vertebrates, although there are subtle differences in genomic organization nih.gov. For example, in Drosophila, the single cluster of Hox genes is located on two different chromosomes, unlike the more consolidated clusters found in vertebrates nih.gov.
Comparative studies investigating developmental timing, such as somitogenesis and motor neuron differentiation in mouse and human embryos, have identified species-specific differences in the pace of development nih.govbiorxiv.org. These variations can be linked to underlying molecular mechanisms, including differences in protein degradation rates nih.govbiorxiv.org. While these findings are not exclusive to HOX4D, they illustrate that despite the conservation of developmental regulators like Hox proteins, the tempo of developmental processes can vary between species due to molecular-level distinctions nih.govbiorxiv.org.
Collectively, data from comparative developmental studies emphasize the conserved core functions of HOX4D in developmental patterning, particularly its role in limb formation. These studies also demonstrate that variations in the precise expression patterns or regulatory mechanisms of HOX4D and its orthologs can contribute to the morphological diversity observed across different species.
Table 1: Conserved Aspects of HOX4D/HOXD10 Across Species
| Feature | Human (HOXD10) | Mouse (Hoxd10) | Other Vertebrates (Orthologs) | Invertebrates (Hox Orthologs) |
| Gene Family | Abd-B homeobox family wikipedia.orggenecards.org | Abd-B homeobox family wikipedia.orggenecards.org | Abd-B homeobox family | Part of Hox clusters (e.g., Drosophila Abd-B) lumenlearning.comnih.gov |
| Protein Function | Sequence-specific transcription factor wikipedia.orggenecards.org | Sequence-specific transcription factor wikipedia.orggenecards.org | Sequence-specific transcription factor | Transcription factor lumenlearning.com |
| Developmental Role | Limb development, differentiation wikipedia.orggenecards.org | Limb development, differentiation wikipedia.orggenecards.org | Involved in axial and appendicular patterning | Involved in anterior-posterior patterning lumenlearning.comnih.gov |
| Genomic Organization | Part of HoxD cluster on Chromosome 2 wikipedia.orggenecards.orgnih.gov | Part of HoxD cluster on Chromosome 2 wikipedia.org | Clustered Hox genes | Clustered Hox genes (organization varies) nih.gov |
| Sequence Conservation | Highly conserved homeobox domain nih.govnih.gov | Highly conserved homeobox domain nih.govnih.gov | Conserved homeobox domain | Conserved homeobox domain nih.gov |
Table 2: Examples of Species-Specific Variations or Research Focus Related to HOXD10/HOX4D
| Species | Research Focus / Observed Variation | Relevant Findings |
| Human (Homo sapiens) | Association with diseases (e.g., congenital vertical talus) genecards.orgnih.gov | Mutations linked to specific developmental abnormalities genecards.orgnih.gov. Role in various cancers nih.govmaayanlab.cloud. |
| Mouse (Mus musculus) | Detailed studies on limb development and gene regulation nih.govwikipedia.orgresearchgate.net | Used as a model for understanding HOXD10 function and regulatory mechanisms nih.govwikipedia.orgresearchgate.net. Comparative studies with human developmental tempo nih.govbiorxiv.org. |
| Iberian Mole (Talpa occidentalis) | Limb adaptation and Hox gene expression | Differences in 5' Hox gene expression patterns (including HoxD) associated with specialized forelimbs for digging researchgate.net. |
| Drosophila melanogaster | Homeotic gene function and conservation of homeobox | Early studies identified homeobox; orthologs involved in segment identity lumenlearning.comnih.gov. Provides context for the evolutionary origin of Hox genes lumenlearning.comnih.gov. |
Pathobiological Implications of Hox4d Dysfunction
Mechanisms of Aberrant HOX4D Activity in Oncogenesis
The dysregulation of HOX4D expression is increasingly recognized as a significant factor in the initiation and progression of various human cancers. Its role is complex, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the cellular context and cancer type.
Dysregulation of HOX4D Expression in Cancer Progression
The expression of HOX4D is frequently altered in malignant tissues compared to their normal counterparts. Studies have documented both overexpression and underexpression of HOX4D across a spectrum of cancers, with these expression changes often correlating with tumor stage, grade, and patient prognosis.
For instance, in certain cancers, such as ovarian and gastric cancer, elevated levels of HOX4D are associated with a poorer prognosis. In contrast, other studies have reported downregulation of HOX4D in different tumor types, suggesting a potential tumor-suppressive role. This dual functionality highlights the context-dependent nature of HOX4D's involvement in cancer.
A pan-cancer analysis has revealed varying expression patterns of HOX4D across numerous malignancies, underscoring the complexity of its role in oncogenesis. This differential expression can be influenced by various upstream regulatory mechanisms, including genetic mutations and epigenetic modifications such as DNA methylation and histone modifications, which can silence or activate HOX4D gene expression.
A germline missense mutation in the HOXD4 gene, specifically the p.Glu81Val variant, has been identified in children with acute lymphoblastic leukemia (ALL). nih.gov This mutation results in a partial loss of function of the HOX4D protein, suggesting that in this context, reduced HOX4D activity may contribute to leukemogenesis. nih.gov
HOX4D as a Transcriptional Regulator in Cancer-Associated Pathways
As a transcription factor, HOX4D exerts its influence on cancer progression by modulating the expression of a suite of downstream target genes. These target genes are often key components of critical cellular pathways that are hijacked during tumorigenesis, including those involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
One of the proposed mechanisms for HOX4D's oncogenic activity is through the upregulation of pro-proliferative genes. For example, in some cancer cell lines, HOX4D has been shown to directly or indirectly increase the expression of c-Myc and cyclin D1, two critical regulators of the cell cycle. This leads to uncontrolled cell division, a hallmark of cancer.
Furthermore, HOX4D can influence the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. It can regulate the expression of genes involved in cell adhesion and migration, thereby promoting the metastatic spread of tumors. The specific downstream targets and the precise signaling pathways modulated by HOX4D are areas of active investigation and appear to be highly cell-type and cancer-type specific.
Involvement in Congenital Anomalies and Developmental Disorders
Given the fundamental role of HOX genes in embryonic development, it is not surprising that alterations in their function can lead to significant congenital anomalies. While mutations in other members of the HOXD cluster, particularly HOXD13, are well-established causes of specific developmental disorders, the direct role of isolated HOX4D mutations is less clearly defined but is an area of ongoing research.
Genetic Alterations and their Association with Syndromic Presentations
Deletions encompassing the entire HOXD gene cluster are known to cause severe abnormalities of the limbs and genitourinary tract. However, specific syndromes directly and solely attributed to mutations in the HOX4D gene are not as well-characterized as those associated with its neighboring HOXD genes.
While mutations in HOXD13 are strongly linked to synpolydactyly, a condition characterized by the fusion of fingers or toes, a direct causal link between HOX4D mutations and this specific phenotype has not been firmly established.
Recent research has identified heterozygous loss-of-function mutations in HOXD4 in individuals with spinal extradural arachnoid cysts, suggesting a potential role for HOX4D in the development of the spinal column. This finding opens up new avenues for investigating the role of HOX4D in a broader range of developmental disorders beyond the classic limb malformations associated with the HOXD cluster.
Mechanistic Links to Morphological Abnormalities
The this compound, like other HOX proteins, functions by binding to specific DNA sequences and regulating the transcription of target genes that are essential for proper morphogenesis. During embryonic development, HOX4D is expressed in a specific spatial and temporal pattern, contributing to the correct formation of structures along the anterior-posterior axis of the developing embryo.
Dysfunction of HOX4D, whether through mutation or altered expression, can disrupt these finely tuned gene regulatory networks. This can lead to errors in cell fate determination, proliferation, and differentiation, ultimately resulting in structural malformations. For example, in the context of the developing limb bud, the precise levels and patterns of HOX protein expression are critical for determining the identity and organization of the skeletal elements. Alterations in HOX4D function, even as part of a larger cluster deletion, could contribute to the observed limb defects by disrupting these developmental programs. The investigation into the specific downstream targets of HOX4D during embryogenesis is crucial for elucidating the precise mechanisms by which its dysfunction leads to morphological abnormalities.
Contribution to Inflammatory and Autoimmune Conditions (e.g., Rheumatoid Arthritis)
The potential involvement of HOX family members in inflammatory and autoimmune processes is an emerging area of research. While direct and extensive evidence linking HOX4D specifically to conditions like rheumatoid arthritis is currently limited in the scientific literature, the known functions of HOX proteins in regulating cell differentiation and signaling pathways suggest a plausible, albeit yet unproven, role.
Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints. The pathogenesis involves a complex interplay of various immune cells, cytokines, and signaling pathways that lead to the destruction of cartilage and bone. Given that HOX proteins are known to regulate cellular differentiation and can influence inflammatory signaling cascades in other contexts, it is conceivable that dysregulation of HOX4D expression or function could contribute to the pathological processes observed in rheumatoid arthritis. However, dedicated studies are required to investigate the expression and function of HOX4D in the synovial tissues of rheumatoid arthritis patients and to identify potential downstream targets that may be relevant to the inflammatory process. At present, a definitive contribution of HOX4D to inflammatory and autoimmune conditions remains to be established.
HOX4D's Role in Immune Cell Regulation
The expression of the HOXD4 gene has been observed in several types of immune cells, including T-cells and natural killer (NK) cells, suggesting a potential role in the immune system. genecards.org Studies analyzing gene expression in cancer tissues have revealed correlations between HOXD4 levels and the presence of various tumor-infiltrating immune cells (TIICs).
In ovarian cancer, for instance, HOXD4 gene expression has been shown to be positively correlated with the infiltration of several immune cell types. nih.gov These include activated and plasmacytoid dendritic cells (aDC, pDC), cytotoxic cells, NK cells, T helper cells (Th1), and regulatory T cells (Treg). nih.gov This suggests that HOX4D may be involved in the complex interplay that governs the tumor immune microenvironment. While high expression of HOXD4 has been associated with a poorer prognosis in some cancers, such as colorectal and gastric cancer, its precise regulatory function on these immune cells is still an active area of investigation. nih.govnih.gov
| Immune Cell Type | Correlation with HOXD4 Expression |
|---|---|
| Activated Dendritic Cells (aDC) | Positive |
| Cytotoxic Cells | Positive |
| Dendritic Cells (DC) | Positive |
| NK CD56bright cells | Positive |
| NK CD56dim cells | Positive |
| Plasmacytoid Dendritic Cells (pDC) | Positive |
| T helper cells | Positive |
| Central Memory T cells (Tcm) | Positive |
| Effector Memory T cells (Tem) | Positive |
| Th1 cells | Positive |
| Regulatory T cells (Treg) | Positive |
This table summarizes the positive correlations observed between HOXD4 gene expression and the infiltration of various immune cells in ovarian cancer tissue, based on research findings. nih.gov
Impact on Inflammatory Signaling Pathways
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory signaling, crucial for both immunity and development. nih.gov Research has established a convergence between the functions of the broader HOX gene family and the NF-κB pathway, suggesting a complex interplay. nih.govjohnshopkins.edu This interaction can occur through several mechanisms, including mutual transcriptional regulation and direct protein-protein interactions. nih.govjohnshopkins.edu
For example, studies have shown that activation of the canonical NF-κB pathway, often triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can lead to the transcriptional repression of certain HOX genes. researchgate.netnih.gov Conversely, some HOX proteins have been identified as having pro-inflammatory functions. nih.gov While the general relationship between the HOX family and NF-κB signaling in inflammation and cancer is well-documented, the specific role of HOX4D in modulating these inflammatory pathways is not yet fully elucidated and remains an area for further research. nih.govjohnshopkins.edu
Potential Roles in Neurodegenerative Mechanisms (e.g., proteinopathies)
HOX genes are fundamentally important for the proper development of the central nervous system (CNS). nih.gov They are involved in critical processes such as cell fate determination, patterning of the hindbrain and spinal cord, and the formation of functional neuronal networks. nih.govnih.gov Specifically, HOXD4 is known to be involved in neurogenesis, where its expression is tightly regulated to ensure correct development. maayanlab.cloud
While a direct link between HOX4D dysfunction and the hallmark proteinopathies of major neurodegenerative diseases—such as the aggregation of amyloid-beta in Alzheimer's disease or alpha-synuclein (B15492655) in Parkinson's disease—is not yet established, its foundational role in neurodevelopment suggests a potential for indirect involvement. nih.govnih.govfrontiersin.org Neurodegenerative diseases are characterized by the progressive loss of neurons, and disruptions in the initial developmental programming of these cells could theoretically contribute to their vulnerability later in life. frontiersin.org Although germline mutations in the HOXD4 gene have been linked to certain human developmental disorders and an increased risk for some cancers, a definitive role in the pathogenesis of neurodegenerative proteinopathies has not been identified. nih.govnih.gov Further research is needed to explore whether subtle dysregulation of HOX4D could contribute to the neuroinflammatory processes or cellular stress responses that are often implicated in the progression of these diseases. frontiersin.org
Advanced Methodologies for Hox4d Protein Research
Genetic and Genomic Approaches
Modern genetic and genomic techniques provide powerful tools to investigate the function and regulatory networks of the HOX4D protein. These methods range from precise gene manipulation to genome-wide profiling of transcriptional activity and DNA binding.
Targeted Gene Editing (e.g., CRISPR-Cas9 for HOX4D)
The CRISPR-Cas9 system has revolutionized the ability to perform targeted gene editing, enabling the creation of specific knockout or modified cell lines and animal models to study HOX4D function. This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the HOXD4 gene, to introduce a double-strand break. The cell's natural repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can then be harnessed to disrupt the gene or introduce specific mutations.
Table 1: Representative CRISPR-Cas9 Editing Efficiency in Mammalian Cells
| Cell Line | Target Gene | Editing Efficiency (%) | Reference |
|---|---|---|---|
| Human iPSCs | SOX2 | ~2-3 fold increase with enhanced methods | nih.gov |
| Human and Mouse Cell Lines | Reporter Systems | Up to 8-fold increase with NHEJ suppression | nih.gov |
This table presents representative data on CRISPR-Cas9 efficiency for various genes in different cell lines to illustrate the potential range of outcomes for targeting HOXD4.
Reporter Gene Assays for Transcriptional Activity Analysis
Reporter gene assays are a cornerstone for studying the transcriptional activity of the this compound and the regulatory elements that control its expression. In these assays, a putative promoter or enhancer region of the HOXD4 gene is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP), in a plasmid vector. This construct is then introduced into cells, and the expression of the reporter gene serves as a proxy for the activity of the cloned regulatory element.
These assays can be used to identify transcription factors that bind to the HOXD4 promoter and to delineate the specific DNA sequences that are critical for its regulation. For instance, by co-transfecting cells with the HOXD4 promoter-reporter construct and an expression vector for a candidate transcription factor, one can determine if that factor activates or represses HOXD4 transcription. Dual-luciferase reporter systems, which include a second, constitutively expressed reporter gene, are often used to normalize for variations in transfection efficiency and cell viability, thereby increasing the accuracy of the results genecards.orgnih.govresearchgate.net.
Table 2: Example of Luciferase Reporter Assay Data Interpretation
| Experimental Condition | Reporter Luciferase Activity (Relative Light Units) | Control Luciferase Activity (Relative Light Units) | Normalized Reporter Activity | Interpretation |
|---|---|---|---|---|
| Control (empty vector) | 1000 | 500 | 2.0 | Basal promoter activity |
| + Transcription Factor X | 5000 | 500 | 10.0 | Activation of the promoter by Factor X |
This is a hypothetical data table illustrating the principles of a dual-luciferase reporter assay for studying the transcriptional regulation of a gene like HOXD4.
Chromatin Immunoprecipitation (ChIP-seq) for DNA Binding Profiling
Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-binding proteins like HOX4D thermofisher.comnih.govresearchgate.net. In this method, cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to HOX4D is used to immunoprecipitate the HOX4D-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced.
The resulting sequence reads are mapped to a reference genome to identify regions that are enriched, known as "peaks," which represent the binding sites of HOX4D. This information is invaluable for identifying the direct target genes of HOX4D and for understanding its role in gene regulatory networks. For instance, a related technique, Circular Chromosome Conformation Capture with sequencing (4C-seq), has been used with a viewpoint at the Hoxd4 locus to study its long-range interactions with regulatory elements within its topologically associating domain (TAD) nih.gov.
Table 3: Hypothetical HOXD4 ChIP-seq Peak Data
| Chromosome | Peak Start | Peak End | Nearest Gene | Distance to TSS | Peak Score | Putative Function |
|---|---|---|---|---|---|---|
| chr2 | 176,155,000 | 176,156,500 | GENE_A | -2.5 kb | 85.3 | Potential promoter binding |
| chr5 | 45,321,000 | 45,322,200 | GENE_B | +15.7 kb | 62.1 | Potential enhancer binding |
This table provides a hypothetical example of the type of data generated from a ChIP-seq experiment for HOXD4, illustrating how binding sites are mapped and annotated.
RNA Sequencing (RNA-seq) for Transcriptional Profiling
RNA sequencing (RNA-seq) is a comprehensive method for analyzing the transcriptome of a cell or tissue, providing a snapshot of all the genes that are being expressed and their relative abundance nih.govbioconductor.org. In the context of HOX4D research, RNA-seq can be used to identify the downstream effects of HOX4D activity on gene expression.
By comparing the transcriptomes of cells with normal HOX4D expression to those where HOX4D has been knocked down or overexpressed, researchers can identify genes that are either activated or repressed by HOX4D. This differential gene expression analysis provides critical insights into the biological pathways and cellular processes that are regulated by this transcription factor. For example, studies on other HOX genes, such as HOXA5, have utilized RNA-seq to reveal changes in the expression of other Hox genes and downstream targets in various tissues during development researchgate.net.
Table 4: Example of Differentially Expressed Genes from an RNA-seq Experiment
| Gene Symbol | Log2 Fold Change (HOXD4 Knockdown vs. Control) | p-value | Adjusted p-value | Biological Process |
|---|---|---|---|---|
| GENE_X | -2.5 | 1.2e-8 | 2.5e-7 | Cell adhesion |
| GENE_Y | 3.1 | 5.6e-12 | 8.9e-11 | Apoptosis |
This table illustrates the typical output of an RNA-seq differential expression analysis, showing how target genes of a transcription factor like HOXD4 can be identified.
Single-Cell Omics (e.g., scRNA-seq) for Cell-Type Specific Analysis
Single-cell RNA sequencing (scRNA-seq) has emerged as a transformative technology that allows for the transcriptional profiling of individual cells within a heterogeneous population nih.govneb.comnih.gov. This is particularly relevant for studying HOX4D, as its expression and function can be highly specific to certain cell types during development.
By analyzing the transcriptomes of thousands of single cells, scRNA-seq can reveal the precise cellular contexts in which HOX4D is active and identify the cell-type-specific target genes and regulatory networks it controls. For example, a study analyzing single-limb bud cell transcriptomes revealed heterogeneous combinatorial expression of Hoxd genes, suggesting that specific combinations of these genes, likely including Hoxd4, are associated with particular cell types and developmental trajectories nih.gov.
Table 5: Illustrative Data from a scRNA-seq Analysis of a Developing Tissue
| Cell Cluster | Predominant Cell Type | HOXD4 Expression (Normalized Counts) | Number of HOXD4-Expressing Cells | Key Co-expressed Genes |
|---|---|---|---|---|
| 1 | Neural Progenitors | 15.2 | 250/300 | SOX2, PAX6 |
| 2 | Mesenchymal Stem Cells | 8.5 | 150/400 | RUNX2, SOX9 |
This table provides a representative example of how scRNA-seq data can be used to characterize the expression of a gene like HOXD4 across different cell types within a tissue.
Proteomic and Biochemical Techniques
A variety of proteomic and biochemical techniques are employed to study the this compound itself, including its physical properties, interactions with other proteins, and three-dimensional structure.
These methods often begin with the production and purification of recombinant this compound. This is typically achieved by cloning the HOXD4 cDNA into an expression vector, which is then introduced into a host system such as E. coli or insect cells. The recombinant protein is often engineered with an affinity tag (e.g., a polyhistidine-tag) to facilitate its purification from the host cell lysate using affinity chromatography neb.comnih.govnih.gov. The yield and purity of the recombinant protein are critical for subsequent biochemical and structural analyses and can be assessed by methods like SDS-PAGE and protein concentration assays.
Mass spectrometry is a powerful tool for characterizing the this compound, including the identification of post-translational modifications (PTMs) such as phosphorylation, which can regulate its activity thermofisher.comnih.govrsc.org. By analyzing the mass-to-charge ratio of peptides derived from the this compound, researchers can identify the presence and location of various PTMs.
To understand how HOX4D functions within the cell, it is essential to identify its protein interaction partners. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose bioconductor.orgatlasgeneticsoncology.orgbiorxiv.org. In a Co-IP experiment, an antibody against HOX4D is used to pull down the this compound from a cell lysate, along with any proteins that are physically associated with it. These interacting proteins can then be identified by mass spectrometry. For example, it has been demonstrated that HOXD4 interacts with the PBX1A protein, a known cofactor for many HOX proteins nih.gov.
The yeast two-hybrid (Y2H) screen is another powerful genetic method for identifying protein-protein interactions nih.govnih.govwikipedia.orgbitesizebio.comresearchgate.net. In this system, the this compound is expressed as a "bait" fusion protein, and a library of potential "prey" proteins is screened for interactions that activate a reporter gene in yeast.
Determining the three-dimensional structure of the this compound provides invaluable insights into its function, particularly how it recognizes and binds to specific DNA sequences. X-ray crystallography is a primary method for determining high-resolution protein structures rcsb.orgnih.govwikipedia.org. This technique requires the production of high-quality protein crystals, which are then diffracted with X-rays to generate a diffraction pattern that can be used to calculate the electron density map and build an atomic model of the protein.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for determining the structure and dynamics of proteins in solution nih.govumich.edunih.govucsb.edu. NMR can be particularly useful for studying the structure of specific domains, such as the HOX4D homeodomain, and for characterizing its interactions with DNA and other proteins.
Table 6: Summary of Proteomic and Biochemical Techniques for HOX4D Research
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Recombinant Protein Purification | To obtain a large quantity of pure this compound for in vitro studies. | Purity, yield, and activity of the protein. |
| Mass Spectrometry | To identify post-translational modifications and interacting proteins. | Types and sites of PTMs, identity of binding partners. |
| Co-Immunoprecipitation (Co-IP) | To identify in vivo protein interaction partners of HOX4D. | A list of proteins that form a complex with HOX4D in the cell. |
| Yeast Two-Hybrid (Y2H) | To screen for binary protein-protein interactions with HOX4D. | A list of potential direct interacting proteins. |
| X-ray Crystallography | To determine the high-resolution three-dimensional structure of HOX4D. | The precise atomic coordinates of the protein. |
Mass Spectrometry for Protein Identification and PTM Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification of the this compound in complex biological samples and for the comprehensive characterization of its post-translational modifications (PTMs). PTMs are critical for regulating the activity, stability, localization, and interaction specificity of transcription factors.
In a typical "bottom-up" proteomics workflow, this compound is isolated, often via immunoprecipitation, and then enzymatically digested into smaller peptides. This peptide mixture is then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, generating a unique mass spectrum. By matching these experimental spectra against theoretical spectra derived from protein sequence databases, the this compound can be unambiguously identified.
Furthermore, MS is paramount for identifying and mapping PTMs. Modifications such as phosphorylation, ubiquitination, acetylation, and methylation alter the mass of the amino acid residues they modify. These mass shifts are detected by the mass spectrometer, allowing for the identification of the specific type of modification and its precise location on the protein. For instance, high-resolution MS can pinpoint a phosphorylation event on a specific serine, threonine, or tyrosine residue within the HOX4D sequence. Techniques like tandem mass spectrometry (MS/MS) are used to fragment modified peptides, providing crucial data to confirm the modification site. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can also provide valuable information about protein dynamics and conformational changes that occur as a result of PTMs or interactions.
| Modification | Description | Potential Functional Impact on HOX4D |
|---|---|---|
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Modulation of DNA binding affinity, nuclear localization, and protein-protein interactions. |
| Ubiquitination | Covalent attachment of one or more ubiquitin monomers to lysine (B10760008) residues. | Regulation of protein stability and turnover via proteasomal degradation; can also mediate protein interactions. |
| Acetylation | Addition of an acetyl group to lysine residues. | Alteration of protein conformation and interaction with co-regulators; potential impact on DNA binding. |
| Methylation | Addition of a methyl group to lysine or arginine residues. | Modulation of transcriptional activity and interaction with chromatin-modifying enzymes. |
Protein-Protein Interaction Mapping
HOX4D, like most transcription factors, functions within larger protein complexes to regulate gene expression. wikipedia.org Identifying its interaction partners is key to understanding its biological role. Several advanced techniques are employed to map these protein-protein interactions (PPIs).
Yeast Two-Hybrid (Y2H): This is a genetic method used to discover binary protein-protein interactions in vivo (within a yeast cell). The this compound (the "bait") is fused to the DNA-binding domain (BD) of a transcription factor. A library of potential interacting proteins (the "prey") is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for cell growth on a selective medium or a colorimetric change.
Co-Immunoprecipitation (Co-IP): Co-IP is a powerful antibody-based technique used to identify physiologically relevant interaction partners from cell lysates. annualreviews.org An antibody specific to HOX4D is used to capture the protein from a cell extract. Proteins that are bound to HOX4D in their native state within the cell will be pulled down along with it. researchgate.net This entire complex is then isolated, and the associated proteins are identified, typically by mass spectrometry. This method confirms interactions within a cellular context. annualreviews.org
Mass Photometry: This is a cutting-edge, label-free technique that measures the mass of individual molecules in solution by detecting the light they scatter. It allows for the precise quantification of protein complexes. nih.gov By mixing purified HOX4D with a potential binding partner, mass photometry can directly observe the formation of a larger complex and determine the stoichiometry (i.e., the ratio of the interacting proteins). This method is particularly useful for detecting transient or low-abundance complexes and can be used to determine binding affinities at equilibrium. jove.com
| Technique | Principle | Key Advantages | Limitations |
|---|---|---|---|
| Yeast Two-Hybrid (Y2H) | Genetic reconstitution of a transcription factor in yeast upon protein interaction. | Suitable for large-scale screening of libraries; detects binary interactions. | High rate of false positives/negatives; interaction must occur in the nucleus. nih.gov |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners from a cell lysate. | Identifies interactions in a near-physiological context; can capture entire complexes. | Depends on high-quality specific antibodies; may miss transient or weak interactions. |
| Mass Photometry | Measures the mass of single molecules in solution via light scattering. | Label-free; determines stoichiometry and binding affinity; requires minimal sample. nih.gov | Requires purified proteins; may be challenging for membrane proteins or very large complexes. |
In Vitro DNA Binding Assays
A fundamental property of the HOX4D transcription factor is its ability to bind to specific DNA sequences in the regulatory regions of its target genes. wikipedia.org While HOX proteins are known to recognize short, AT-rich motifs, their precise specificity in vivo is often modulated by cofactors and chromatin context. nih.govresearchgate.net In vitro assays are crucial for dissecting the intrinsic DNA-binding properties of HOX4D.
Electrophoretic Mobility Shift Assay (EMSA): EMSA is a common technique used to detect protein-DNA interactions. nih.govnih.gov A short DNA probe containing a putative HOX4D binding site is labeled (e.g., with a radioactive isotope or fluorescent dye). jove.comjove.com This probe is incubated with purified this compound and then separated on a non-denaturing polyacrylamide gel. If HOX4D binds to the DNA probe, the resulting complex will be larger and migrate more slowly through the gel than the unbound probe, causing a "shift" in the band's position. jove.com This confirms a direct interaction and can be used to determine binding affinity and specificity through competition experiments.
DNA Footprinting: This technique identifies the exact nucleotide sequence where a protein binds on a larger DNA fragment. wikipedia.orgwikipedia.org A DNA fragment is labeled at one end and then incubated with the this compound. The mixture is then lightly treated with a cleavage agent, such as DNase I, which cuts the DNA backbone at random locations. wikipedia.orgyoutube.com The regions of DNA where HOX4D is bound are protected from this cleavage. wikipedia.org When the resulting DNA fragments are separated by size on a gel, the protected binding site appears as a gap, or "footprint," in the ladder of bands compared to a control reaction without the protein. youtube.com This allows for high-resolution mapping of the protein's binding site.
Advanced Imaging and Live-Cell Analysis
Visualizing the behavior of HOX4D within living cells provides critical insights into its function that cannot be obtained from static, in vitro assays. Advanced imaging techniques enable researchers to track the protein's localization, dynamics, and interactions in real-time.
Techniques like laser-scanning confocal microscopy can generate high-resolution, 3D images of cells, allowing for the precise localization of fluorescently tagged HOX4D within subcellular compartments, such as the nucleus. nih.gov To overcome the diffraction limit of light, super-resolution microscopy methods (e.g., STORM, PALM) can be employed to visualize HOX4D with near-molecular resolution, potentially revealing its organization into clusters at specific regulatory sites on chromatin. nih.gov
Live-cell analysis, often using fluorescently tagged proteins (e.g., HOX4D-GFP), allows for the study of protein dynamics. nih.gov Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can measure the mobility of HOX4D in the nucleus, providing information on how tightly it is associated with chromatin. By observing the dynamic binding and unbinding of individual HOX4D molecules, researchers can gain a more accurate understanding of how it searches for and engages with its target DNA sequences, a process that is often highly transient. nih.govnih.gov These imaging studies reveal that the assembly of transcription factors at enhancers is a highly dynamic process, which allows the regulatory system to be finely tuned. nih.gov
Computational and Systems Biology Approaches
Computational and systems biology approaches integrate experimental data with mathematical and statistical models to predict and analyze the complex regulatory networks governed by HOX4D.
Predictive Modeling of HOX4D-DNA and HOX4D-Protein Interactions
Computational models are used to predict the binding sites of HOX4D across the genome and to identify potential protein interaction partners, guiding experimental validation.
HOX4D-DNA Interaction Modeling: Based on known HOX binding motifs and the protein's structure, algorithms can scan the entire genome to predict potential binding sites. mdpi.com These models often incorporate data on DNA shape, electrostatic potential, and chromatin accessibility to improve prediction accuracy. Coarse-grained (CG) models and molecular dynamics simulations can be used to study the structural and energetic details of the HOX4D homeodomain interacting with specific DNA sequences, providing insights into how sequence variations affect binding affinity. nih.govnih.govbiointerfaceresearch.com Theoretical calculations can even predict how subtle changes in DNA can alter binding energy. mdpi.com
HOX4D-Protein Interaction Modeling: Predicting PPIs can be approached from several computational angles. nih.gov Sequence-based methods look for co-evolutionary patterns or conserved interacting domains. mdpi.com Structure-based methods, such as protein docking, use the 3D structures of HOX4D and potential partners to model their physical interaction and predict the binding interface. mdpi.com Deep learning models, trained on large datasets of known interactions, can predict novel PPIs from protein sequence information alone. arxiv.orgsciencedaily.com
Network Analysis of HOX4D-Regulated Pathways
Network analysis provides a systems-level view of the regulatory landscape controlled by HOX4D. cd-genomics.com By integrating various types of high-throughput data (e.g., gene expression from RNA-seq, protein binding from ChIP-seq, and PPI data), researchers can construct gene regulatory networks (GRNs).
In these networks, genes or proteins are represented as "nodes," and the regulatory relationships between them (e.g., HOX4D binds to and activates gene X) are represented as "edges". nih.gov Analyzing the topology of this network can identify key downstream targets of HOX4D, feedback loops, and entire cellular pathways that it controls, such as those involved in development or disease. nih.govresearchgate.net This approach helps to move from a one-dimensional view of HOX4D binding a single gene to a multi-dimensional understanding of its role in coordinating complex cellular programs. researchgate.net
| Approach | Objective | Input Data | Key Outputs |
|---|---|---|---|
| Predictive Modeling (DNA) | Identify potential HOX4D binding sites across the genome. | This compound structure, known DNA binding motifs, genomic sequence, chromatin accessibility data. | Ranked list of predicted genomic binding sites, binding energy calculations. mdpi.com |
| Predictive Modeling (Protein) | Predict novel protein interaction partners for HOX4D. | HOX4D amino acid sequence and/or structure, known PPI databases. | List of potential interacting proteins, predicted binding interfaces. |
| Network Analysis | Elucidate the broader regulatory pathways controlled by HOX4D. | Gene expression data (RNA-seq), protein-DNA binding data (ChIP-seq), PPI data. | Gene regulatory network maps, identification of key target pathways and network motifs. nih.gov |
Compound and Protein List
| Name | Type |
| HOX4D | Protein |
| GFP | Protein |
| DNase I | Enzyme |
| Ubiquitin | Protein |
| Serine | Amino Acid |
| Threonine | Amino Acid |
| Tyrosine | Amino Acid |
| Lysine | Amino Acid |
| Arginine | Amino Acid |
| Phosphate | Chemical Group |
| Acetyl group | Chemical Group |
| Methyl group | Chemical Group |
Future Directions and Emerging Research Avenues
Elucidating the Full HOX4D Interactome and its Context-Specificity
A comprehensive understanding of HOX4D's function is contingent upon identifying its full complement of interacting partners—the HOX4D interactome. While it is known that HOX proteins often form complexes with other transcription factors, such as the TALE (Three Amino Acid Loop Extension) homeodomain proteins PBX and MEIS, the complete network of these interactions for HOX4D remains to be fully elucidated. nih.govnih.gov The activity of HOX proteins is highly context-dependent, meaning their interacting partners can vary significantly between different cell types and at different developmental stages. nih.govnih.gov
Future research will likely employ high-throughput techniques like yeast two-hybrid screens, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and proximity-dependent biotinylation (BioID) to systematically map the HOX4D interactome in various cellular contexts. nih.gov Identifying these protein-protein interactions is crucial, as they can modulate HOX4D's DNA binding specificity, transcriptional activity, and subcellular localization. nih.govnih.gov For instance, interactions with other transcription factors can refine the set of target genes regulated by HOX4D, while interactions with chromatin-modifying enzymes can influence the epigenetic landscape of its target loci. nih.govfrontiersin.org Understanding how the HOX4D interactome changes in response to different signaling pathways and environmental cues will provide critical insights into its diverse biological roles. nih.govnih.gov
| Potential Interacting Protein Class | Example | Potential Function in Complex with HOX4D | Experimental Approach for Validation |
|---|---|---|---|
| TALE Homeodomain Proteins | PBX1, MEIS1 | Enhance DNA binding specificity and affinity | Co-Immunoprecipitation, EMSA |
| Chromatin Modifying Enzymes | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Modulate local chromatin structure at target genes | ChIP-sequencing, Reporter Assays |
| Signaling Pathway Components | SMAD proteins (TGF-β pathway) | Integrate developmental signals with transcriptional output | Yeast Two-Hybrid, FRET |
| Other Transcription Factors | PAX proteins | Cooperative or antagonistic regulation of target genes | Luciferase Reporter Assays, ChIP-re-ChIP |
Comprehensive Mapping of HOX4D Epigenomic Regulation in Various Cell Types
The expression of HOX genes is tightly controlled by epigenetic mechanisms, including histone modifications and DNA methylation. nih.govnih.gov These modifications create a dynamic chromatin landscape that dictates when and where HOXD4 is transcribed. nih.govnih.gov Future research will focus on generating comprehensive epigenomic maps of the HOXD4 locus in a wide array of cell types, including embryonic stem cells, various differentiated somatic cells, and diseased cells.
Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) will be instrumental in mapping the distribution of specific histone modifications, such as the activating mark H3K4me3 and the repressive mark H3K27me3, across the HOXD4 gene and its regulatory elements. nih.govnih.gov Similarly, bisulfite sequencing will provide a detailed picture of DNA methylation patterns at CpG islands within the HOXD4 promoter and enhancer regions. nih.govdergisi.org Studies have shown that dynamic changes in these epigenetic marks are crucial for the proper temporal and spatial activation of Hox genes during development. nih.govnih.govnih.gov For example, in undifferentiated embryonic stem cells, Hox gene clusters are often marked by a "bivalent" chromatin state, carrying both activating and repressive histone marks, which keeps them poised for rapid activation upon differentiation. nih.gov A comprehensive understanding of the cell-type-specific epigenetic regulation of HOXD4 will shed light on the mechanisms that govern its precise expression patterns and how these patterns are disrupted in disease. nih.gov
| Epigenetic Modification | Typical Location | Expected Effect on HOX4D Expression | Technique for Mapping |
|---|---|---|---|
| H3K4me3 | Promoter | Activation | ChIP-seq |
| H3K27me3 | Promoter and gene body | Repression | ChIP-seq |
| DNA Methylation | CpG islands in the promoter | Repression | Bisulfite Sequencing |
| H3K36me3 | Gene body | Associated with active transcription | ChIP-seq |
Understanding HOX4D's Role in Regenerative Medicine and Stem Cell Biology
The fundamental role of HOX genes in embryonic development and cell fate determination positions them as key players in the fields of regenerative medicine and stem cell biology. nih.govfrontiersin.org While embryonic stem cells are generally devoid of Hox gene expression, the activation of specific Hox genes is a critical step in their differentiation towards various lineages. nih.gov For instance, several Hox genes, including Hoxd4, are induced by retinoic acid during the neural differentiation of embryonic stem cells. nih.gov
Future investigations will aim to precisely define the role of HOX4D in directing the differentiation of pluripotent and multipotent stem cells into specific cell types of therapeutic interest. This will involve gain-of-function and loss-of-function studies in various stem cell models, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and mesenchymal stem cells (MSCs). frontiersin.orgnih.gov By manipulating HOX4D expression, it may be possible to enhance the efficiency and specificity of directed differentiation protocols for generating clinically relevant cell populations, such as neurons, hematopoietic progenitors, or chondrocytes. nih.govnih.gov Furthermore, understanding the "HOX code"—the specific combination of HOX genes expressed in different adult stem cell populations—will be crucial for harnessing their regenerative potential. frontiersin.org A deeper understanding of HOX4D's function in these contexts could pave the way for novel strategies in tissue engineering and cell-based therapies. nih.gov
Exploring HOX4D as a Biomarker or Therapeutic Target in Specific Disease States
The aberrant expression of HOX genes is a hallmark of various diseases, particularly cancer. nih.govnih.gov The dysregulation of HOX gene expression can disrupt normal cellular processes, leading to uncontrolled proliferation, inhibition of apoptosis, and altered cell differentiation—all hallmarks of cancer. nih.gov For example, the overexpression of HOXA9 is a strong predictor of poor prognosis in acute myeloid leukemia (AML). nih.gov While the specific role of HOX4D in many diseases is still under investigation, its involvement in developmental processes suggests that its misexpression could contribute to a range of pathologies.
Future research will focus on systematically evaluating the expression of HOX4D in large cohorts of patient samples from various diseases to assess its potential as a diagnostic or prognostic biomarker. Furthermore, as a transcription factor, HOX4D represents a challenging but potentially valuable therapeutic target. news-medical.net Direct inhibition of transcription factor activity is notoriously difficult; however, strategies aimed at disrupting the interaction of HOX4D with its key protein partners, such as PBX proteins, are being explored for other HOX family members. news-medical.net The identification of small molecules or peptides that can specifically block these interactions could offer a novel therapeutic avenue for diseases driven by aberrant HOX4D activity. news-medical.net
| Disease Area | Potential Role of HOX4D | Research Approach | Potential Clinical Application |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Dysregulated expression contributing to leukemogenesis | Expression profiling in patient samples, functional studies in leukemia cell lines | Prognostic biomarker, therapeutic target |
| Solid Tumors (e.g., neuroblastoma, lung cancer) | Aberrant expression promoting tumor growth and metastasis | Immunohistochemistry on tumor microarrays, in vivo cancer models | Diagnostic biomarker, target for novel therapies |
| Developmental Disorders | Mutations or misexpression leading to congenital abnormalities | Genomic sequencing of patients with developmental disorders | Genetic diagnosis |
Integrating Multi-Omics Data to Construct Predictive Models of HOX4D Function
To fully comprehend the complex regulatory networks in which HOX4D operates, a systems-level approach is required. The integration of multiple "omics" datasets—including genomics, epigenomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for constructing predictive models of HOX4D function. rsc.orgnih.govarxiv.org By combining these diverse data types, researchers can move beyond correlational studies to build models that can predict the downstream consequences of altered HOX4D expression or activity. nih.govarxiv.org
For example, integrating ChIP-seq data for HOX4D with transcriptomic data (RNA-seq) from the same cells can identify direct target genes and reveal whether HOX4D acts as an activator or repressor at specific loci. nih.gov Further integration with proteomic and metabolomic data can then elucidate the functional consequences of these transcriptional changes on cellular pathways and phenotypes. rsc.org Machine learning and artificial intelligence algorithms will be essential for analyzing these large, complex datasets and for building predictive models that can generate testable hypotheses about HOX4D function in different biological contexts. nih.govarxiv.org Ultimately, these integrative approaches will be crucial for translating our fundamental knowledge of HOX4D biology into a deeper understanding of its role in health and disease, and for the rational design of therapeutic interventions. rsc.org
Q & A
Basic Research Question
- AlphaFold DB : Retrieve pre-computed HOX4D structures (UniProt ID: P09017) to model DNA-binding interfaces .
- DALI Server : Compare HOX4D’s homeodomain against solved structures (e.g., HOXA9) to infer functional residues.
- Molecular dynamics simulations : Use GROMACS to simulate HOX4D-DNA binding under physiological ionic conditions .
How should researchers address variability in HOX4D antibody performance across experimental conditions?
Advanced Research Question
Antibody validation is critical:
- Knockout validation : Use CRISPR-generated HOX4D−/− cells as negative controls.
- Cross-reactivity checks : Test antibodies against other HOX proteins (e.g., HOX4C) via peptide arrays .
- Multiplex assays : Combine Western blotting with fluorescent in situ hybridization (FISH) for cross-verification .
What methodologies enable the study of HOX4D’s role in cellular differentiation?
Advanced Research Question
- Induced pluripotent stem cells (iPSCs) : Differentiate iPSCs into mesenchymal lineages with HOX4D overexpression/knockdown. Monitor markers (e.g., SOX9 for chondrogenesis) .
- Live-cell imaging : Use HOX4D-GFP reporters to track localization during differentiation.
- Bulk vs. single-cell RNA-seq : Compare heterogeneity in differentiation outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
